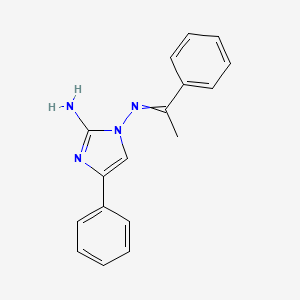
4-Phenyl-1-(1-phenylethylideneamino)imidazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Phenyl-1-(1-phenylethylideneamino)imidazol-2-amine is a compound that belongs to the imidazole family, which is a class of heterocyclic compounds containing nitrogen. Imidazoles are known for their wide range of applications in pharmaceuticals, agrochemicals, and other industries due to their versatile chemical properties .
Preparation Methods
The synthesis of 4-Phenyl-1-(1-phenylethylideneamino)imidazol-2-amine typically involves the cyclization of amido-nitriles or the use of N-heterocyclic carbenes as catalysts. One common method involves the reaction of acetophenones with benzylic amines in the presence of an oxidant like tert-butylhydroperoxide (TBHP). This reaction proceeds through the formation of an enamine, which is then oxidized to an α-aminoaldehyde, followed by cyclization to form the imidazole ring .
Chemical Reactions Analysis
4-Phenyl-1-(1-phenylethylideneamino)imidazol-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like TBHP.
Reduction: It can be reduced using common reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The imidazole ring allows for various substitution reactions, particularly at the nitrogen atoms.
Cyclization: The compound can undergo intramolecular cyclization to form more complex structures.
Scientific Research Applications
4-Phenyl-1-(1-phenylethylideneamino)imidazol-2-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: The compound is used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 4-Phenyl-1-(1-phenylethylideneamino)imidazol-2-amine involves its interaction with various molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular processes .
Comparison with Similar Compounds
4-Phenyl-1-(1-phenylethylideneamino)imidazol-2-amine can be compared with other imidazole derivatives such as:
1-Phenylimidazole: Known for its antifungal properties.
2-Phenylimidazole: Used in the synthesis of pharmaceuticals.
4-(1H-Imidazol-1-yl)phenol: Known for its antimicrobial activity
Each of these compounds has unique properties and applications, making this compound a valuable addition to the family of imidazole derivatives.
Properties
CAS No. |
19933-44-9 |
|---|---|
Molecular Formula |
C17H16N4 |
Molecular Weight |
276.34 g/mol |
IUPAC Name |
4-phenyl-1-(1-phenylethylideneamino)imidazol-2-amine |
InChI |
InChI=1S/C17H16N4/c1-13(14-8-4-2-5-9-14)20-21-12-16(19-17(21)18)15-10-6-3-7-11-15/h2-12H,1H3,(H2,18,19) |
InChI Key |
QNCBONWPFHRQCR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NN1C=C(N=C1N)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















